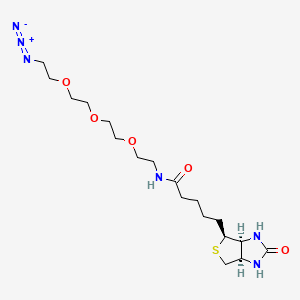

Biotin-PEG3-Azid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-PEG3-Azide is a compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with alkyne-containing molecules. The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: It is used in click chemistry to label and modify molecules with high specificity and efficiency

Biology: The compound is employed in biotinylation reactions to label proteins, nucleic acids, and other biomolecules for detection and purification

Medicine: In medical research, Biotin-PEG3-Azide is used to develop diagnostic assays and targeted drug delivery systems

Industry: The compound is utilized in the production of bioconjugates for various industrial applications, including the development of biosensors and bioassays

Wirkmechanismus

Target of Action

Biotin-PEG3-Azide is a biotinylation reagent that primarily targets molecules containing alkyne groups . It can also interact with molecules containing DBCO or BCN groups . The primary role of this compound is to facilitate the introduction of biotin into these target molecules.

Mode of Action

Biotin-PEG3-Azide operates through a mechanism known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Result of Action

The molecular and cellular effects of Biotin-PEG3-Azide’s action primarily involve the biotinylation of target molecules . This can facilitate various biological processes, such as protein localization and cell signaling. The specific effects would depend on the nature of the target molecules and the biological context in which they operate.

Biochemische Analyse

Biochemical Properties

Biotin-PEG3-Azide reacts with terminal alkynes via a copper-catalyzed click reaction, strained cyclooctynes (e.g. This enables efficient and specific conjugation of derivatized molecules in biological samples .

Cellular Effects

The cellular effects of Biotin-PEG3-Azide are primarily observed through its role in the detection of cellular alkyne cholesterol analogs via click chemistry . After incubation with a fluorescent streptavidin-conjugate, it can be visualized using fluorescence microscopy .

Molecular Mechanism

The molecular mechanism of Biotin-PEG3-Azide involves its reaction with alkynes to form a stable triazole linkage .

Temporal Effects in Laboratory Settings

Its stability and non-cleavable nature suggest that it may have long-term effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG3-Azide is typically synthesized through a multi-step process involving the conjugation of biotin with a PEG spacer and the subsequent introduction of an azide group. The synthesis begins with the activation of biotin, followed by the attachment of the PEG spacer through an amide bond formation.

Industrial Production Methods

In industrial settings, the production of Biotin-PEG3-Azide involves large-scale synthesis using automated synthesis platforms. These platforms ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they do not interfere with biological processes .

Common Reagents and Conditions

CuAAC Reaction: This reaction requires a copper catalyst, typically copper(I) sulfate, and a reducing agent like sodium ascorbate.

SPAAC Reaction: This reaction does not require a copper catalyst and is performed using cyclooctyne derivatives.

Major Products

The major product of these reactions is a stable triazole linkage between Biotin-PEG3-Azide and the alkyne-containing molecule. This linkage is highly stable and resistant to hydrolysis, making it ideal for various bioconjugation applications .

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG3-Azide is unique due to its combination of biotin, PEG spacer, and azide group, which provides enhanced solubility and stability. Similar compounds include:

Biotin-PEG4-Alkyne: Contains an alkyne group instead of an azide group, used for similar click chemistry applications.

Biotin-PEG3-Alkyne: Similar to Biotin-PEG3-Azide but with an alkyne group, used in CuAAC reactions.

Biotin-PEG5-Azide: Contains a longer PEG spacer, providing increased solubility and flexibility.

These compounds share similar applications but differ in their specific functional groups and spacer lengths, which can affect their solubility, reactivity, and suitability for different applications.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)